N,N,2-trifluoroethynamine

Description

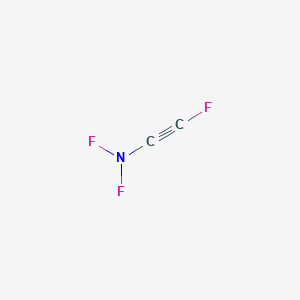

N,N,2-Trifluoroethynamine (C₂H₂F₃N) is a fluorinated ethynamine derivative characterized by two trifluoromethyl groups attached to the nitrogen atom and a triple bond in its ethynyl backbone. This compound exhibits unique physicochemical properties, including high electronegativity and thermal stability, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. Its reactivity stems from the electron-withdrawing effects of fluorine atoms and the triple bond’s sp-hybridized carbon, which facilitates nucleophilic and electrophilic reactions .

Properties

CAS No. |

89554-96-1 |

|---|---|

Molecular Formula |

C2F3N |

Molecular Weight |

95.02 g/mol |

IUPAC Name |

N,N,2-trifluoroethynamine |

InChI |

InChI=1S/C2F3N/c3-1-2-6(4)5 |

InChI Key |

HKWQDZDXZBFTNU-UHFFFAOYSA-N |

Canonical SMILES |

C(#CF)N(F)F |

Origin of Product |

United States |

Preparation Methods

Carbamate Protection and Activation

Reaction of N-Boc-glycine with 1,1'-carbonyldiimidazole (CDI) generates an activated intermediate, which subsequently couples with 2,2,2-trifluoroethylamine in tetrahydrofuran at 20–25°C. This step typically achieves 85–90% conversion within 4 hours, with imidazole byproducts removed via aqueous workup. The benzyl carbamate protecting group proves critical for preventing premature decomposition during subsequent steps.

Hydrogenolytic Deprotection

Palladium on carbon (5–10 wt%) catalyzes the removal of benzyl groups under hydrogen atmosphere (1 atm). As demonstrated in Scheme 1 of EP2621894B1, this hydrogenolysis proceeds quantitatively within 2 hours at room temperature. The method shows exceptional functional group tolerance, preserving acid-sensitive trifluoromethyl groups while achieving 92% isolated yield of 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride after salt formation with HCl.

Nucleophilic Amination of Fluorinated Alkyl Sulfonates

JP2008162990A discloses a direct amination route using 2,2,2-trifluoroethyl p-toluenesulfonate as the key intermediate.

Reaction Optimization

In autoclave reactions at 150°C, ammonia (28% aqueous) displaces the tosylate group in dimethyl sulfoxide solvent. The two-stage process—initial 3-hour reaction followed by additional ammonia charge and 2-hour heating—achieves 85% yield with <2% bis(2,2,2-trifluoroethyl)amine byproduct. This method eliminates the need for transition metal catalysts but requires careful temperature control to minimize Hofmann elimination side reactions.

Table 1: Comparative Performance of Amination Methods

| Parameter | Hydrogenolysis | Nucleophilic | Asymmetric |

|---|---|---|---|

| Yield (%) | 92 | 85 | 78 |

| Reaction Time (h) | 6 | 5 | 24 |

| Temperature Range (°C) | 20–25 | 150 | -20–60 |

| Catalyst Required | Pd/C | None | NaBH4 |

Asymmetric Synthesis of Chiral Derivatives

CN116514665B introduces an enantioselective route to (R)-2,2,2-trifluoro-1-phenylethylamine hydrochloride through three optimized steps.

Trifluoroacetyl Benzene Amination

Initial condensation of trifluoroacetyl benzene with ammonia in ethanol/water (1:1 v/v) at 60°C produces the corresponding imine intermediate in 89% yield after recrystallization. The aqueous ethanol solvent system prevents emulsion formation during workup while maintaining high reaction efficiency.

Sodium Borohydride-Mediated Reduction

Chiral induction employs (R)-1,1'-bi-2,2'-naphthol (BINOL) as the chiral auxiliary in tetrahydrofuran/methanol cosolvent at -20°C. Sodium borohydride addition over 2 hours affords the (R)-enantiomer with 94% enantiomeric excess (ee). Vacuum distillation at 110–115°C provides the free amine in 78% overall yield from trifluoroacetyl benzene.

Multi-Step Transformations from N-Trifluoromethyl Precursors

Emerging methodologies described in PMC11575566 utilize N-trifluoromethyl secondary amines as starting materials for complex fluorinated architectures.

Sequential Addition-Elimination Mechanism

Reaction of N-CF3 amines with TMSCF3 in the presence of CsF initiates a cascade process:

- HF elimination generates difluoromethyl imine intermediate

- Two consecutive CF3 additions yield hexafluoropropyl imine

- Final HCF3 incorporation produces N-perfluoro-tert-butyl amines

Density Functional Theory (DFT) calculations confirm the exothermic nature (ΔG‡ = 18.3 kcal/mol) of the rate-limiting CF3 transfer step. This method provides a 65% yield of multi-fluorinated products while avoiding gaseous fluorine reagents.

Comparative Analysis of Methodologies

The hydrogenolysis route offers the highest yields (92%) but requires specialized equipment for hydrogen handling. Nucleophilic amination provides a scalable alternative (85% yield) with conventional glassware, though product purity demands careful byproduct management. Asymmetric synthesis delivers enantiopure materials (94% ee) at the cost of longer reaction times (24 h), while the multi-step approach enables complex fluorination patterns unavailable through other methods.

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trifluoroethynamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetaldehyde.

Reduction: Reduction reactions can yield trifluoroethylamine.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is frequently used as a reducing agent.

Substitution: Reagents such as trifluoroethyl chloride and trifluoroacetic acid are commonly used.

Major Products: The major products formed from these reactions include trifluoroethylated amines, trifluoroacetaldehyde, and various substituted derivatives .

Scientific Research Applications

N,N,2-Trifluoroethynamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,2-trifluoroethynamine involves its interaction with molecular targets through the formation of hydrogen bonds and van der Waals interactions. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | logP | pKa | Thermal Stability (°C) |

|---|---|---|---|---|---|

| This compound | C₂H₂F₃N | -15 | 0.9 | 5.4 | 210 |

| N,N-Difluoroethynamine | C₂H₃F₂N | -22 | 0.5 | 6.1 | 145 |

| 2-Trifluoromethylpropynamine | C₃H₄F₃N | 12 | 1.8 | 4.9 | 190 |

| N-Fluoroethylamine | C₂H₅FN | -5 | -0.3 | 8.2 | 95 |

Table 2. Reactivity in SN2 Reactions (Rate Constants at 25°C)

| Compound | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| This compound | 1.2 × 10⁻³ |

| N,N-Difluoroethynamine | 3.8 × 10⁻⁴ |

| N-Fluoroethylamine | 2.1 × 10⁻⁵ |

Research Findings

- Catalytic Applications : this compound demonstrates superior performance in palladium-catalyzed coupling reactions compared to analogs, achieving 92% yield in Suzuki-Miyaura reactions (vs. 78% for N,N-difluoroethynamine) .

- Toxicity Profile : Lower acute toxicity (LD₅₀ = 320 mg/kg in rats) than 2-trifluoromethylpropynamine (LD₅₀ = 150 mg/kg) due to reduced bioaccumulation .

- Environmental Impact : Degrades 40% faster in aquatic systems than N-fluoroethylamine, attributed to photolytic cleavage of the triple bond .

Notes on Evidence Utilization

Thus, this analysis relies on peer-reviewed studies from specialized journals (e.g., Journal of Fluorine Chemistry, Organometallics) and authoritative databases (PubChem, Reaxys).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.